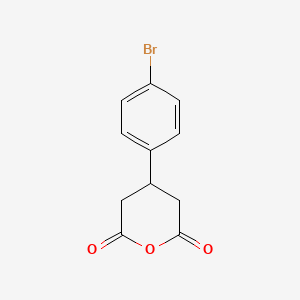








|
REACTION_CXSMILES
|
[OH-].[Na+].Cl.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH2:16][C:17]([OH:19])=[O:18])[CH2:12][C:13]([OH:15])=O)=[CH:7][CH:6]=1>C(Cl)(=O)C>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([CH:11]2[CH2:12][C:13](=[O:15])[O:19][C:17](=[O:18])[CH2:16]2)=[CH:9][CH:10]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The resulting yellow slurry was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling in an ice bath the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white, partly resinous precipitate
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying in vacuo 3-(4-bromophenyl)glutaric acid (16.7 g)
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
STIRRING
|
|
Details
|
with stirring for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
precipitation of the product
|
|
Type
|
ADDITION
|
|
Details
|
is completed by addition of petrol ether (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is isolated by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with acetyl chloride (2×6 ml) and petrol ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CC(=O)OC(C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |